Antitumor agent-138
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Overview
Description
Antitumor agent-138 is a novel compound known for its potent antitumor properties. It functions primarily as an inhibitor of tubulin polymerization at the colchicine-binding site, which is crucial for cell division. This compound has shown significant efficacy in arresting the cell cycle at the G2/M phase and inducing apoptosis in various cancer cell lines, including MCF-7, A549, MDA-MB-231, HT-29, and HeLa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-138 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The detailed synthetic route includes:
Formation of the Core Structure: The initial step involves the synthesis of a pyrazole core through the reaction of hydrazine with a diketone.
Functionalization: The core structure is then functionalized by introducing various substituents through nucleophilic substitution reactions.
Final Product Formation: The final step involves the purification and crystallization of the compound to obtain this compound in its pure form.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, including chromatography and recrystallization, are used to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-138 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Scientific Research Applications
Antitumor agent-138 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying tubulin polymerization inhibitors and their mechanisms.
Biology: The compound is employed in cell biology research to study cell cycle regulation and apoptosis.
Medicine: this compound is being investigated for its potential use in cancer therapy, particularly for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
Antitumor agent-138 exerts its effects by binding to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound also affects various molecular targets and pathways, including the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Colchicine: Like antitumor agent-138, colchicine binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization.
Vinblastine: This compound also targets tubulin but binds to a different site, leading to microtubule depolymerization.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization
Uniqueness: this compound is unique in its specific binding to the colchicine-binding site and its potent ability to induce apoptosis in various cancer cell lines. Its distinct mechanism of action and high efficacy make it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[3-amino-5-(4-methylphenyl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-7-13(8-6-12)15-11-18(21)22-23(15)20(24)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-11H,1-4H3,(H2,21,22) |
InChI Key |
ZQKUQZRCKHGGMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
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